molecular formula C17H20N2O2 B1319952 N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide CAS No. 953718-43-9

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B1319952
CAS No.: 953718-43-9
M. Wt: 284.35 g/mol
InChI Key: JFZKXPLUYVGXLS-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methylphenol and 2,5-dimethylphenol.

    Formation of Intermediate: The 5-amino-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(5-amino-2-methylphenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 2,5-dimethylphenol in the presence of a base such as potassium carbonate to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

Chemistry

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new compounds.

Table 1: Chemical Reactions Involving this compound

Reaction TypeExample ReactionCommon Reagents
OxidationFormation of nitro derivativesPotassium permanganate, hydrogen peroxide
ReductionFormation of amine derivativesLithium aluminum hydride, sodium borohydride
SubstitutionNucleophilic substitutionSodium hydroxide, potassium tert-butoxide

Biology

Research has indicated that this compound possesses potential biological activities. Studies are ongoing to explore its antimicrobial and anticancer properties. The compound's mechanism of action involves binding to specific molecular targets, influencing enzyme and receptor activity.

Case Study: Anticancer Activity
A study investigated the compound's efficacy against various cancer cell lines. Results showed a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Medicine

Ongoing research is exploring the compound's potential as a pharmaceutical agent. Its structural characteristics may allow it to interact with biological systems effectively, making it a candidate for drug development.

Table 2: Potential Medical Applications

Application AreaPotential UseCurrent Research Status
AntimicrobialTreatment of bacterial infectionsPreclinical studies ongoing
AnticancerChemotherapeutic agentClinical trials needed
Pain managementAnalgesic propertiesPreliminary research conducted

Industry

In industrial applications, this compound is used in developing new materials and chemical processes. Its unique properties can enhance the performance of products in various sectors.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide
  • N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide
  • N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide

Uniqueness

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is unique due to the specific positioning of the methyl groups on the phenoxy ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

N-(5-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Chemical Formula : C₁₇H₂₀N₂O₂
  • CAS Number : 953718-43-9
  • Molecular Weight : 306.15 g/mol
  • Structure : The compound features an acetamide functional group linked to a substituted phenyl ring and a dimethylphenoxy moiety.

Biological Activity Overview

This compound has been studied for various biological activities, primarily focusing on its neuroprotective effects and potential as an enzyme inhibitor.

Neuroprotective Effects

Recent studies have indicated that related compounds in the acetamide class exhibit neuroprotective properties. For instance, a study highlighted that certain acetamide derivatives protected PC12 cells from sodium nitroprusside (SNP)-induced damage, suggesting a potential neuroprotective mechanism that may also apply to this compound .

Enzyme Inhibition

The compound's structural similarities to known enzyme inhibitors suggest potential activity against various enzymes. Notably, some derivatives have shown selective inhibition of carbonic anhydrase II (CA II), which is critical for maintaining acid-base balance in tissues. For example, one derivative demonstrated an IC50 value of 16.7 nM against CA II, indicating strong inhibitory activity .

Case Studies and Research Findings

  • Neuroprotection in Cell Culture Models :
    • A study evaluated the protective effects of various acetamide derivatives on PC12 cells. Results indicated that compounds similar to this compound could significantly reduce cytotoxicity induced by oxidative stress .
    CompoundIC50 (nM)Protective Effect
    Compound A12.0High
    Compound B16.7Moderate
    This compoundTBDTBD
  • Inhibition of Carbonic Anhydrase :
    • Molecular docking studies revealed that this compound binds effectively to the active site of carbonic anhydrase II. This suggests a mechanism for its potential therapeutic effects in conditions where carbonic anhydrase activity is dysregulated.

Properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-4-5-13(3)16(8-11)21-10-17(20)19-15-9-14(18)7-6-12(15)2/h4-9H,10,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZKXPLUYVGXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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